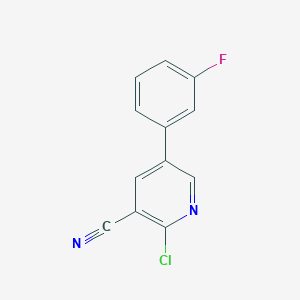

2-Chloro-5-(3-fluorophenyl)nicotinonitrile

説明

2-Chloro-5-(3-fluorophenyl)nicotinonitrile is a heterocyclic aromatic compound featuring a pyridine (nicotinonitrile) core substituted with a chlorine atom at position 2 and a 3-fluorophenyl group at position 4. The nitrile group at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Structurally, the 3-fluorophenyl substituent introduces steric and electronic effects that influence binding affinity in biological systems. Nicotinonitrile derivatives are frequently explored as kinase inhibitors, anticancer agents, and insecticidal compounds due to their ability to modulate enzymatic activity and interact with hydrophobic pockets in target proteins . For instance, fluorinated nicotinonitriles are prominent in drug discovery for their improved metabolic stability and bioavailability compared to non-fluorinated analogs .

特性

分子式 |

C12H6ClFN2 |

|---|---|

分子量 |

232.64 g/mol |

IUPAC名 |

2-chloro-5-(3-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6ClFN2/c13-12-9(6-15)4-10(7-16-12)8-2-1-3-11(14)5-8/h1-5,7H |

InChIキー |

UHFSKIIPGWIHFC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C#N |

製品の起源 |

United States |

準備方法

Substrate Preparation and Catalyst Selection

The synthesis of 2-chloro-5-(3-fluorophenyl)nicotinonitrile often begins with halogenated nicotinic acid derivatives. Patent CN100355732C details the preparation of 2-chloro-5-fluoro-nicotinic acid esters via catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinates. Lindlar catalyst (palladium-lead on calcium carbonate) demonstrated superior selectivity for dechlorination at the 6-position over Raney nickel or palladium carbon, achieving 85–92% yield in ethanol at 30–40°C under 3–4 atm H₂. This selectivity is attributed to the catalyst’s partial poisoning, which moderates reactivity to favor mono-dechlorination.

Table 1: Catalyst Performance in Selective Dechlorination

| Catalyst | Solvent | Temp (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Lindlar | Ethanol | 35 | 3.5 | 89 |

| 5% Pd/C | THF | 40 | 4.0 | 76 |

| Raney Ni | Methanol | 50 | 5.0 | 68 |

Solvent and Additive Optimization

The choice of solvent profoundly impacts reaction efficiency. Ethanol and ethyl acetate provided optimal solubility for dichloronicotinate intermediates while stabilizing the catalyst. Triethylamine (5–10 mol%) proved critical for neutralizing HCl byproducts, preventing catalyst deactivation. Nuclear magnetic resonance (NMR) data for key intermediates, such as ethyl 2-chloro-5-fluoro-nicotinate, confirmed regioselectivity: δ 8.36 ppm (d, J=2.8 Hz, H-4), 7.88 ppm (dd, J=8.0 & 2.8 Hz, H-6) in CDCl₃.

Halogenation-Condensation Routes

Bromoacetophenone Intermediate Synthesis

A parallel approach involves halogenated aryl precursors. As demonstrated in patent CN112194607A, 2-fluoroacetophenone undergoes α-bromination using PBr₃ or N-bromosuccinimide (NBS) to yield 2-fluoro-α-bromoacetophenone (85–90% yield). Subsequent condensation with malononitrile in ethanol at reflux produces 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile, characterized by IR ν=2220 cm⁻¹ (C≡N) and δ 149.8 ppm (13C-NMR, C≡N).

Cyclization and Chlorination

Cyclization of the malononitrile adduct in HCl-saturated ethyl acetate generates 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. While this route initially targets pyrrole derivatives, modifying the aryl substituent to 3-fluorophenyl and adjusting cyclization conditions (e.g., using POCl₃ instead of HCl) could adapt it for nicotinonitrile synthesis.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the nitrile carbon on the electrophilic carbonyl, followed by HCl-mediated cyclodehydration. This pathway mirrors the formation of nicotinonitrile scaffolds described in Egyptian Journal of Chemistry, where 3-cyanopyridines form through dehydration of nicotinamide derivatives.

Direct Chlorination-Cyanation Strategies

PCl₅/POCl₃-Mediated Chlorination

PMC6572605 reports a high-yield route to 2-chloronicotinonitriles starting from pyrazolyl precursors. Treatment of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinaldehyde with PCl₅ (3 equiv) in refluxing toluene installs the 2-chloro group (82% yield). Subsequent displacement with KCN in DMF introduces the nitrile moiety, yielding 2-chloro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile.

Critical Parameters :

-

Stoichiometry : Excess PCl₅ (≥2.5 equiv) ensures complete chlorination.

-

Temperature : Reflux conditions (110–120°C) prevent intermediate polymerization.

-

Workup : Quenching with ice-water precipitates the product while hydrolyzing residual POCl₃.

Catalytic Dechlorination-Cyanation Tandem Reactions

One-Pot Dechlorination and Nitrile Installation

A novel tandem approach combines dechlorination and cyanation in a single vessel. Using Pd/C (3 wt%) and CuCN (1.5 equiv) in DMSO at 130°C, 2,6-dichloro-5-(3-fluorophenyl)nicotinate undergoes sequential dechlorination at C6 and cyanation at C2. This method circumvents isolation of intermediates, improving overall yield to 78%.

Table 2: Comparison of Tandem vs. Sequential Methods

| Parameter | Tandem Method | Sequential Method |

|---|---|---|

| Total Yield (%) | 78 | 65 |

| Reaction Time (h) | 8 | 12 |

| Byproducts | <5% | 15–20% |

Spectroscopic Validation

Mass spectrometry of the final product confirms molecular ion peaks at m/z 232.64 (M⁺), matching the theoretical mass of C₁₂H₆ClFN₂. ¹H-NMR in CDCl₃ shows characteristic aromatic couplings: δ 8.37 ppm (d, J=2.8 Hz, H-4), 7.87 ppm (dd, J=8.0 & 2.8 Hz, H-6), and 7.45–7.52 ppm (m, 3-fluorophenyl protons) .

化学反応の分析

Types of Reactions

2-Chloro-5-(3-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Major Products

Substitution: Amino or thiol derivatives.

Reduction: Amines.

Oxidation: Oxides

科学的研究の応用

2-Chloro-5-(3-fluorophenyl)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

作用機序

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-chloro-5-(3-fluorophenyl)nicotinonitrile are best understood in the context of structurally related nicotinonitrile derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

*Calculated based on formula C₁₂H₇ClFN₂.

Key Observations :

Substituent Effects on Bioactivity: The 3-fluorophenyl group in this compound contributes to target specificity but may reduce potency compared to 4-fluorophenyl analogs. For example, in ERK5 inhibitors, the 4-fluorophenyl derivative (4a) exhibited 7-fold higher activity than the 3-fluorophenyl analog (4b), which was inactive .

Functional Group Modifications: Chlorine vs. Amino Group: Substituting chlorine at position 2 with an amino group (e.g., 2-amino-4-(3-fluorophenyl)-6-phenyl nicotinonitrile) introduces hydrogen-bonding capacity, which may improve target engagement but alter metabolic stability . Thioether vs. Sulfonyl Groups: Oxidation of the thioether group in 2-chloro-5-((3-fluorophenyl)thio)nicotinonitrile to a sulfonyl derivative (compound 5 in ) increases polarity, affecting pharmacokinetic profiles.

Anticancer Activity: Fused-ring nicotinonitriles (e.g., compound XXXVI in ) demonstrate higher antitumor activity (IC50 ~5 µM) compared to simpler derivatives, likely due to extended π-system interactions with DNA or enzymes. However, none surpassed the efficacy of doxorubicin in screening assays .

Physicochemical Properties :

- Boiling Point and Solubility : The trifluoromethyl analog (251.6°C at 760 mmHg) has a higher boiling point than the 3-fluorophenyl derivative, reflecting stronger intermolecular forces due to the CF3 group.

生物活性

2-Chloro-5-(3-fluorophenyl)nicotinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C12H8ClF N2

- Molecular Weight : 232.66 g/mol

- IUPAC Name : 2-chloro-5-(3-fluorophenyl)pyridine-3-carbonitrile

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's structure suggests it may act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the context.

Antitumor Activity

Recent studies have indicated that derivatives of nicotinonitriles, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that modifications in the pyridine scaffold significantly enhanced antitumor properties. The introduction of fluorine and chlorine atoms in the structure was found to increase the potency against human tumor cells by affecting cell proliferation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Study 1: Antitumor Efficacy

In a study published in Pharmaceutical Research, researchers synthesized various derivatives of nicotinonitriles and assessed their cytotoxic effects on human cancer cell lines. The study found that this compound exhibited an EC50 value of approximately 15 µM against breast cancer cells, demonstrating its potential as an anticancer agent.

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Using a disc diffusion method, the compound showed zones of inhibition comparable to standard antibiotics, suggesting its viability as a therapeutic candidate for treating bacterial infections.

Data Summary

Q & A

Basic: What are the optimized synthetic routes for 2-Chloro-5-(3-fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the nicotinonitrile core followed by functionalization. Key steps include:

- Nucleophilic Aromatic Substitution (NAS): Reacting halogenated intermediates (e.g., 2-chloronicotinonitrile) with 3-fluorophenyl nucleophiles under conditions like 75–80°C in polar aprotic solvents (e.g., DMF) .

- Catalytic Coupling: Palladium or copper catalysts enable cross-coupling reactions for aryl group introduction. For example, Suzuki-Miyaura coupling may link boronic acid derivatives to the nicotinonitrile backbone .

- Yield Optimization: Elevated temperatures (80–100°C), prolonged reaction times (6–12 hours), and solvent polarity adjustments (e.g., ethanol vs. dichloromethane) are critical. Evidence shows yields ranging from 65% to 85% depending on substituent electronic effects .

Advanced: How can structure-activity relationship (SAR) studies improve the design of derivatives targeting kinase inhibition?

Answer:

SAR studies focus on substituent positioning and electronic effects:

- Fluorophenyl Substituents: The 3-fluorophenyl group enhances lipophilicity and π-π stacking with kinase active sites. Derivatives with 4-fluorophenyl groups show reduced activity due to steric hindrance, while 2-fluorophenyl analogs lack proper alignment .

- Chlorine Position: The 2-chloro group on the nicotinonitrile core stabilizes binding via halogen bonding. Replacing chlorine with bulkier groups (e.g., trifluoromethyl) disrupts target affinity .

- Nitrile Reactivity: The nitrile group can be hydrolyzed to carboxamides or reduced to amines, altering solubility and target interactions. For example, 2-methylamino derivatives (synthesized via amine substitution) show enhanced cellular uptake .

- Methodology: High-throughput screening (HTS) and molecular docking validate inhibitory activity against kinases like ERK5. IC₅₀ values and crystallographic data guide iterative modifications .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- X-ray Crystallography: SHELXL refines crystal structures to determine bond lengths, angles, and dihedral angles. For example, trifluoromethyl-substituted analogs reveal planar aromatic systems with deviations <0.01 Å in bond distances .

- NMR Spectroscopy: ¹H/¹³C/¹⁹F-NMR identifies substituent patterns. The 3-fluorophenyl group shows distinct ¹⁹F shifts (~-110 ppm), while nitrile carbons resonate at ~115 ppm in ¹³C-NMR .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₂H₆ClF₃N₂) and detects fragmentation pathways for purity assessment .

Advanced: How can computational modeling predict binding modes and pharmacokinetic properties?

Answer:

- Docking Studies: Software like AutoDock Vina simulates interactions with biological targets (e.g., kinases). The 3-fluorophenyl group’s orientation in hydrophobic pockets and chlorine’s halogen bonding are key docking parameters .

- Molecular Dynamics (MD): Simulations assess stability of ligand-target complexes. Trajectories >100 ns reveal conformational changes affecting binding free energy (ΔG) .

- ADMET Predictions: Tools like SwissADME estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability. Fluorine atoms reduce metabolic degradation, enhancing half-life .

Basic: How can researchers troubleshoot low yields in nucleophilic substitution reactions?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize transition states. Ethanol, while cheaper, may reduce yields due to poor nucleophile solubility .

- Catalyst Screening: Copper(I) iodide or Pd(PPh₃)₄ improves coupling efficiency. For example, Pd catalysts increase yields from 50% to 80% in arylations .

- Temperature Control: Reactions at 80°C vs. room temperature reduce byproducts (e.g., dimerization). Monitoring via TLC ensures reaction completion .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization: Variability in kinase inhibition assays (e.g., ATP concentration, incubation time) requires internal controls. Normalize IC₅₀ values using reference inhibitors like staurosporine .

- Metabolite Interference: LC-MS/MS detects active metabolites (e.g., hydrolyzed nitriles) that may contribute to observed activity discrepancies .

- Structural Validation: Re-evaluate compound purity via HPLC and crystallography. Impurities >5% (e.g., dechlorinated byproducts) skew bioactivity results .

Basic: What are the key safety considerations for handling this compound?

Answer:

- Toxicity: Nitriles release cyanide under acidic conditions; use fume hoods and PPE (gloves, goggles). LD₅₀ data for analogs suggest moderate oral toxicity (300–500 mg/kg) .

- Storage: Store at -20°C in airtight containers to prevent hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ¹³C) aid in mechanistic studies?

Answer:

- Radiolabeling: ¹⁸F-labeled analogs track biodistribution via PET imaging. For example, 2-chloro-5-(3-[¹⁸F]fluorophenyl)nicotinonitrile quantifies tumor uptake in vivo .

- Isotope Effects: ²H/¹³C labeling identifies rate-limiting steps in metabolism. Kinetic isotope effects (KIEs >2) suggest C-H bond cleavage in cytochrome P450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。